An In-depth Technical Guide to 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline: A Scaffold for Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the tetrahydroquinoline core represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and natural products. Its rigid, three-dimensional structure provides an excellent foundation for the precise spatial orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets. This guide focuses on a particularly compelling derivative: 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline .
The strategic incorporation of three key functionalities onto the tetrahydroquinoline core makes this molecule a subject of significant interest for researchers in drug development. The 2-chloro substituent serves as a versatile synthetic handle for introducing diverse molecular fragments through well-established cross-coupling and substitution chemistries. The gem-difluoro group at the 5-position is a modern medicinal chemistry staple, introduced to block metabolic oxidation at the benzylic position, modulate the basicity of the nitrogen atom, and enhance pharmacokinetic properties such as membrane permeability and metabolic stability.[1][2][3] The tetrahydroquinoline nucleus itself has been identified in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4]
This document provides a comprehensive technical overview of 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline, designed for researchers and scientists. It will delve into its molecular profile, explore its chemical reactivity and synthetic potential, propose a conceptual synthetic strategy in the absence of published protocols, and discuss its potential applications in modern drug discovery, all while maintaining a strong emphasis on safety and handling.
Molecular Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research and development program. While extensive experimental data for this specific molecule is not widely published, its core identity is well-defined.
| Property | Data | Reference |
| Chemical Name | 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline | N/A |
| CAS Number | 1935625-78-7 | [5] |
| Molecular Formula | C₉H₈ClF₂N | [5] |
| Molecular Weight | 203.62 g/mol | [5] |
| Canonical SMILES | C1CC(C2=CC(=C(N=C2)Cl)C1)(F)F | [6] |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | N/A |
| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, and MeOH. Low aqueous solubility is predicted. | N/A |
| Spectroscopic Data | While vendor information suggests the availability of NMR, HPLC, and LC-MS data, specific datasets are not publicly accessible.[6] | N/A |
Chemical Reactivity and Synthetic Utility: A Chemist's Perspective
The true value of 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline lies in its predictable and versatile reactivity, which allows for its elaboration into a diverse library of derivatives. The causality behind its synthetic utility stems from the distinct electronic nature of its functional groups.
The 2-Chloro Position: A Gateway for Diversification
The chlorine atom at the 2-position of the pyridine ring is electron-deficient and serves as an excellent leaving group. This "handle" is amenable to a wide range of transformations that are foundational to modern medicinal chemistry.
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Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful application of the 2-chloro group. It enables the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control and functional group tolerance. Key examples include:
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Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-tetrahydroquinoline derivatives.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Heck Coupling: Reaction with alkenes.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring nitrogen facilitates the direct displacement of the chloride by strong nucleophiles such as alkoxides, thiolates, and amines, often under thermal or microwave conditions.
The Tetrahydroquinoline Nitrogen: A Site of Modulation
The secondary amine within the saturated portion of the ring system retains nucleophilic and basic character. This allows for:
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N-Alkylation and N-Acylation: Standard reactions to introduce substituents that can modulate solubility, cell permeability, or interact with specific biological targets.
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N-Oxidation: As demonstrated with the non-fluorinated analog, the nitrogen can be oxidized to the corresponding N-oxide, a transformation that can alter the electronic properties and metabolic profile of the molecule.[7]
The Gem-Difluoro Group: A Metabolic Shield and Electronic Modulator
The C(5)-F₂ moiety is a cornerstone of its design. Its inclusion is not arbitrary but a deliberate choice to overcome common drug development hurdles.
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Metabolic Blocking: The benzylic C-5 position is a common site of metabolic oxidation by Cytochrome P450 enzymes. The replacement of C-H bonds with robust C-F bonds prevents this metabolic pathway, thereby increasing the compound's half-life in vivo.[3]
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Conformational Control: The steric bulk and electronic properties of the difluoro group can influence the conformation of the cyclohexene ring, potentially locking the molecule into a more biologically active shape.
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Modulation of Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the nearby nitrogen atom, which can be crucial for optimizing target engagement, solubility, and off-target effects.[2]
Conceptual Synthetic Strategy: A Retrosynthetic Approach
While a specific, validated experimental protocol for the synthesis of 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline has not been identified in peer-reviewed literature, a logical synthetic route can be proposed based on established chemical principles. This conceptual workflow demonstrates the practical feasibility of its preparation.
Retrosynthetic Analysis
A plausible retrosynthetic analysis would disconnect the molecule at the C2-Cl bond and the pyridine ring, leading back to a more accessible difluorinated cyclohexanone derivative.
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Chlorination: The target molecule can be envisioned as arising from the corresponding 5,5-difluoro-5,6,7,8-tetrahydroquinolin-2-one (a lactam). This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
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Cyclization/Annulation: The quinolinone intermediate can be formed via a Friedländer annulation or a similar cyclization strategy. A key precursor would be 2-amino-4,4-difluorocyclohex-1-ene-1-carbaldehyde or a related β-keto ester.
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Functional Group Installation: This aminocyclohexene precursor can be derived from 4,4-difluorocyclohexanone , a likely starting material. The required amino and formyl/ester groups can be installed via formylation and oximation/reduction sequences.
Proposed Forward Synthesis Workflow
This conceptual protocol is provided for illustrative purposes and must be optimized and validated by qualified laboratory personnel.
Step-by-Step Methodologies (Conceptual):
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Synthesis of the β-Keto Aldehyde Intermediate (C):
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To a solution of 4,4-difluorocyclohexanone (A) in a suitable aprotic solvent (e.g., THF, diethyl ether), add a strong base such as sodium hydride (NaH) at 0 °C.
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Slowly add ethyl formate and allow the reaction to warm to room temperature.
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Stir until the reaction is complete (monitored by TLC).
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Work up the reaction with a mild acid quench and extract the product.
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-
Formation of the Quinolinone Core (E):
-
Dissolve the intermediate (C) in a protic solvent like ethanol.
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Add an ammonia source, such as ammonium acetate or aqueous ammonia.
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Heat the mixture to reflux. The reaction involves the formation of an enamine followed by an intramolecular cyclization and dehydration to yield the stable lactam (quinolinone) ring system.
-
Cool the reaction and isolate the product by filtration or extraction.
-
-
Chlorination to Yield the Final Product (G):
-
Carefully treat the quinolinone (E) with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with gentle heating.
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This reaction converts the lactam to the corresponding 2-chloro-pyridine derivative.
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After the reaction is complete, carefully quench the excess POCl₃ with ice water and neutralize with a base (e.g., NaHCO₃).
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Extract the final product with an organic solvent and purify by column chromatography.
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Potential Applications in Drug Discovery
The structural features of 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline make it an attractive starting point for libraries aimed at several therapeutic areas. By leveraging the reactivity of the 2-chloro position, researchers can rapidly generate analogs to probe structure-activity relationships (SAR).
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Oncology: The tetrahydroquinoline scaffold is found in numerous compounds with demonstrated anti-cancer and antiproliferative activities.[4] The ability to append various aryl and heteroaryl groups via Suzuki coupling allows for the exploration of interactions with kinase active sites or other protein targets relevant to cancer.
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Inflammatory Diseases: Substituted tetrahydroquinolines have been developed as potent antagonists of the C5a receptor, a key mediator in inflammatory and autoimmune diseases. This scaffold provides a validated starting point for developing novel C5a receptor modulators.
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Neurodegenerative Disorders: The tetrahydroquinoline core is also present in molecules designed to treat central nervous system (CNS) disorders. The modulation of lipophilicity and polarity afforded by the difluoro group and subsequent derivatization can be used to optimize blood-brain barrier penetration.
Safety, Handling, and Trustworthiness
As a Senior Application Scientist, ensuring the safe handling of all chemical entities is paramount. While a specific Safety Data Sheet (SDS) for 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline is not publicly available, the SDS for the closely related analog, 2-chloro-5,6,7,8-tetrahydroquinoline, provides critical guidance.
This protocol is a self-validating system built on established chemical hazard classes. It must be executed within a certified laboratory environment by trained personnel.
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Hazard Identification (Based on Analog):
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Physical Hazards: Combustible liquid. Keep away from heat, sparks, and open flames.
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Health Hazards: Toxic if swallowed. May cause cancer. Handle only with appropriate personal protective equipment (PPE) and engineering controls. Avoid inhalation of vapors and contact with skin and eyes.
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Environmental Hazards: Harmful to aquatic life with long-lasting effects. Avoid release to the environment.
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-
Recommended PPE:
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat.
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Handling and Storage:
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Work in a well-ventilated area, preferably within a chemical fume hood.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store locked up or in an area accessible only to qualified personnel.
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First Aid Measures (General Advice):
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
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If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
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If Inhaled: Move person into fresh air.
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If in Eyes: Rinse cautiously with water for several minutes.
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Conclusion
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline is more than just a chemical compound; it is a platform for innovation. It combines a biologically relevant core scaffold with the strategic advantages of a versatile synthetic handle and modern medicinal chemistry motifs. Its true potential will be unlocked by research teams who can harness its reactivity to build focused libraries for screening against high-value biological targets. While data gaps on its specific properties exist, a deep understanding of its chemical principles provides a robust framework for its synthesis, handling, and application in the quest for next-generation therapeutics.
References
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Madkour, H. M. F., et al. (2018). Synthesis, antileishmanial and cytotoxicity activities of fused and nonfused tetrahydroquinoline derivatives. ResearchGate. Available at: [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chloro-5,6,7,8-tetrahydroquinoline.
- Anonymous. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Drug Delivery and Therapeutics.
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Available at: [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8413. Available at: [Link]
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Woodruff, T. M., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Available at: [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-802. Available at: [Link]
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Wang, J., et al. (2014). Application of Fluorine in Drug Design. Current Drug Discovery Technologies, 11(2), 119-134. Available at: [Link]
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